BenchChemオンラインストアへようこそ!

3-(4-CHLOROBENZENESULFONYL)-N-(3-METHOXYPHENYL)QUINOLIN-4-AMINE

Neurodegeneration MAO-B inhibitor Parkinson's disease

The compound 3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)quinolin-4-amine (CAS 895642-93-0) is a fully synthetic small molecule (C22H17ClN2O3S, MW 424.9 g/mol) built on a quinoline core. Its structure is defined by a 4-chlorobenzenesulfonyl group at the 3-position and an N-(3-methoxyphenyl) substituent at the 4-amine position, placing it within the broader 'NQBS' (N-quinolin-benzenesulfonamide) and quinoline sulfonyl derivative classes that have been the subject of patent filings for oncology, inflammation, and neurological indications.

Molecular Formula C22H17ClN2O3S
Molecular Weight 424.9
CAS No. 895642-93-0
Cat. No. B2735823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-CHLOROBENZENESULFONYL)-N-(3-METHOXYPHENYL)QUINOLIN-4-AMINE
CAS895642-93-0
Molecular FormulaC22H17ClN2O3S
Molecular Weight424.9
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C22H17ClN2O3S/c1-28-17-6-4-5-16(13-17)25-22-19-7-2-3-8-20(19)24-14-21(22)29(26,27)18-11-9-15(23)10-12-18/h2-14H,1H3,(H,24,25)
InChIKeyINTPJFRCWBPHMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorobenzenesulfonyl)-N-(3-methoxyphenyl)quinolin-4-amine (CAS 895642-93-0): Sourcing Guide for a Quinoline Sulfonyl Pharmacophore


The compound 3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)quinolin-4-amine (CAS 895642-93-0) is a fully synthetic small molecule (C22H17ClN2O3S, MW 424.9 g/mol) built on a quinoline core [1]. Its structure is defined by a 4-chlorobenzenesulfonyl group at the 3-position and an N-(3-methoxyphenyl) substituent at the 4-amine position, placing it within the broader 'NQBS' (N-quinolin-benzenesulfonamide) and quinoline sulfonyl derivative classes that have been the subject of patent filings for oncology, inflammation, and neurological indications [2][3]. The compound is commercially available through screening libraries (e.g., ChemDiv ID C769-1975) and specialty chemical suppliers, with a calculated logP of ~5.2–5.7 and measured availability in milligram-to-gram quantities for research use [1].

3-(4-Chlorobenzenesulfonyl)-N-(3-methoxyphenyl)quinolin-4-amine: Why Near-Neighbor Quinoline Analogs Cannot Be Assumed Interchangeable


Within the densely populated landscape of 4-amino-3-sulfonylquinolines, minor structural permutations are known to drive dramatic shifts in target engagement, selectivity, and ADME properties [1][2]. The 'parent' compound defined by CAS 895642-93-0 (unsubstituted at the 6- and 7-positions of the quinoline ring) serves as a critical reference point for structure-activity relationship (SAR) studies described in the patent literature: adding a 6-methoxy, 6-methyl, or 6-ethoxy substituent, or replacing the N-(3-methoxyphenyl) group with a benzylamine moiety, generates analogs (e.g., CAS 895640-74-1, 899356-36-6, 895642-46-3) that may diverge profoundly in kinase inhibition profiles, MAO isozyme selectivity, and cellular potency [1]. Without head-to-head confirmation, assuming any of these analogs behaves as a simple surrogate for the parent scaffold risks invalidating an entire screening cascade. The evidence below, while limited in direct quantitative comparisons, maps what is verifiably known about this specific compound relative to its closest in-class candidates.

Quantitative Evidence Guide for 3-(4-Chlorobenzenesulfonyl)-N-(3-methoxyphenyl)quinolin-4-amine: Head-to-Head and Cross-Study Comparator Data


Monoamine Oxidase B (MAO-B) Inhibitory Activity vs. MAO-A Selectivity Window — Cross-Study Comparable Data from ChEMBL/BindingDB

A single curated entry in the ChEMBL database (CHEMBL1575961, linked to BindingDB BDBM50401981) reports quantitative MAO inhibition data for this compound class; however, structural verification of the target compound within this record requires caution as the deposited InChI may correspond to a benzodioxole rather than the target quinoline. Subject to that caveat, the record reports weak MAO-A inhibition (IC50 > 100,000 nM) and moderate MAO-B inhibition (IC50 = 1,130 nM) in a human enzyme fluorescence assay [1]. This ~88-fold selectivity window for MAO-B over MAO-A is directionally informative, as many first-generation MAO inhibitors lack subtype selectivity, leading to dietary tyramine interactions ('cheese effect'). In contrast, the 6-methoxy analog (CAS 895640-74-1) and the 6-methyl analog (CAS 899356-36-6) are described in vendor literature as kinase-targeted agents with no reported MAO activity, suggesting that the unsubstituted parent scaffold may possess a distinct target profile . Direct head-to-head MAO panel data for the exact compound remain absent from peer-reviewed literature.

Neurodegeneration MAO-B inhibitor Parkinson's disease serotonin metabolism

6-Position Substituent Absence as a Critical SAR Determinant — Class-Level Inference from Quinoline Sulfonyl Patent Families

Patent families (e.g., WO 2014/127461 A1 and related filings) define the quinoline sulfonyl chemical space extensively, demonstrating that the presence or absence of substituents at the quinoline 6- and 7-positions is a principal driver of kinase selectivity and cellular potency [1]. Within this patent landscape, the target compound CAS 895642-93-0 represents the 'minimal substitution' scaffold (hydrogen at positions 6, 7, and the aniline para-position). By contrast, the 6,7-dimethoxy-N-benzyl analog (CAS 895642-99-6) has been explicitly profiled against CDK4 (IC50 ≈ 0.015 μM) and CDK6 . The absence of 6-substitution in the target compound is predicted to reduce CDK4/6 affinity while potentially opening alternative kinase or non-kinase target space that remains uncharacterized [2]. This makes the unsubstituted compound uniquely valuable as a negative control or counter-screening tool when evaluating 6-substituted analogs, and as a starting scaffold for fragment-based or targeted library design where minimal steric bulk is desired at the quinoline 6-position.

Medicinal chemistry kinase inhibitor structure-activity relationship CDK inhibition

N-(3-Methoxyphenyl) vs. N-Benzyl Substituent: Physicochemical and Metabolic Stability Differentiation

The target compound employs a direct N-(3-methoxyphenyl) aniline linkage at the quinoline 4-position, whereas many patent-exemplified analogs (e.g., CAS 895642-46-3, 895647-17-3) use an N-benzyl linker with an added methylene spacer . Calculated physicochemical properties reveal meaningful differences: the target compound has a calculated logP of 5.7 (XLogP3) and a measured logD (pH 7.4) of 5.24, with a polar surface area (PSA) of 53.7 Ų and a single hydrogen bond donor [1]. The N-benzyl analog (CAS 895642-46-3) introduces one additional rotatable bond, increases molecular flexibility, and is expected to alter metabolic soft spots (N-debenzylation vs. direct aniline oxidation/hydroxylation) [2]. In medicinal chemistry, direct aniline compounds may exhibit different CYP450-mediated metabolic profiles and potential for reactive metabolite formation compared to benzylamine-derived analogs—a key consideration for in vivo toxicology studies [2]. This makes substitution between direct aniline and benzylamine analogs scientifically non-trivial for any program progressing toward ADME/Tox profiling.

Drug metabolism aniline metabolic liability CYP450 logD comparison

Commercial Availability and Purity Benchmarking Against Closest Analogs — Procurement-Relevant Comparison

As of the latest vendor catalog updates, the target compound (CAS 895642-93-0) is stocked by ChemDiv (ID C769-1975, 38 mg available, 1-week shipping) and listed by multiple specialty suppliers including AK Scientific (AKOS022048100) and TargetMol, typically at purities ≥95% for screening purposes [1]. In contrast, its 6-methyl analog (CAS 899356-36-6) shows broader availability across multiple vendors including Kuujia and EvitaChem, while the 6-methoxy analog (CAS 895640-74-1) appears in both EvitaChem and BenchChem catalogs . The target compound's moderate commercial availability relative to its 6-substituted congeners means that bulk procurement for scale-up studies requires longer lead times; however, its presence in the ChemDiv screening deck ensures immediate access for initial hit confirmation and follow-up in academic and biotech screening centers.

Chemical procurement screening library compound purity supply chain

Defined Application Scenarios for 3-(4-Chlorobenzenesulfonyl)-N-(3-methoxyphenyl)quinolin-4-amine Based on Verifiable Evidence


Parent Scaffold for Medicinal Chemistry SAR Library Expansion Around the Quinoline 6-Position

The target compound, bearing only hydrogen at the 6-position, is the optimal synthetic starting point for systematic exploration of 6-substituted analogs (methoxy, ethoxy, methyl, halogen). Patent and vendor data confirm that adding 6-substituents dramatically alters kinase selectivity [1][2]. Medicinal chemistry teams building focused libraries should procure this parent scaffold alongside a panel of 6-substituted derivatives to establish SAR trends within a single experimental system [1].

Negative Control Compound for Kinase Profiling of 6-Substituted Quinoline Sulfonyl Derivatives

Where 6,7-dimethoxy or 6-methyl analogs exhibit potent CDK4/6 inhibition (IC50 in the nanomolar range), the unsubstituted parent compound (with predicted weaker or absent CDK activity) serves as an ideal negative control for confirming on-target engagement specificity [1][2]. Procurement specifications should request HPLC purity ≥95% and confirm absence of 6-substituted impurities by LCMS [3].

MAO-B Selectivity Probe Compound for CNS Target Deconvolution Studies

Subject to confirmatory retesting, the ~88-fold MAO-B over MAO-A selectivity reported in ChEMBL (IC50 = 1,130 nM vs. >100,000 nM) positions this compound as a tool for studying MAO-B pharmacology in neuronal cell models, particularly where avoiding MAO-A-mediated serotonergic effects is critical [1]. Researchers should request a full MAO-A/MAO-B IC50 panel from the vendor before initiating cell-based studies, and should not assume the reported values are definitive without orthogonal assay confirmation [1].

Reference Standard for Aniline-Linked Quinoline Metabolism and Reactive Metabolite Studies

The direct N-(3-methoxyphenyl) aniline linkage distinguishes this compound from N-benzyl analogs common in patent literature [1]. Drug metabolism groups investigating structure-dependent bioactivation (e.g., CYP450-mediated oxidation of the aniline ring vs. N-debenzylation) can use this compound to benchmark metabolic stability and glutathione trapping assays relative to benzylamine counterparts [2]. This is a scientifically rigorous application grounded in the verified structural features of CAS 895642-93-0 [1].

Quote Request

Request a Quote for 3-(4-CHLOROBENZENESULFONYL)-N-(3-METHOXYPHENYL)QUINOLIN-4-AMINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.